molecular formula C10H16ClNO B2355962 2-Isopropoxy-5-methylphenylamine hydrochloride CAS No. 1190021-87-4

2-Isopropoxy-5-methylphenylamine hydrochloride

Cat. No.: B2355962
CAS No.: 1190021-87-4
M. Wt: 201.69
InChI Key: JJIMQZDAERALDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-5-methylphenylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-isopropoxy-5-methylphenol.

    Amination: The phenol group is converted to an amine group through a series of reactions involving reagents such as ammonia or amines under controlled conditions.

    Hydrochloride Formation: The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.

    Reaction Control: Precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.

    Purification: The final product is purified using techniques such as crystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-5-methylphenylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions where the isopropoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens or alkylating agents are employed under controlled conditions.

Major Products

    Oxidation: Produces oxides or hydroxylated derivatives.

    Reduction: Yields amines or other reduced forms.

    Substitution: Results in substituted phenylamine derivatives.

Scientific Research Applications

2-Isopropoxy-5-methylphenylamine hydrochloride is widely used in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Employed in studies involving enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-5-methylphenylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropoxy-5-methylphenol: The starting material for the synthesis of 2-Isopropoxy-5-methylphenylamine hydrochloride.

    2-Isopropoxy-5-methylbenzylamine: A related compound with similar structural features.

    2-Isopropoxy-5-methylphenylamine: The non-hydrochloride form of the compound.

Uniqueness

This compound is unique due to its specific functional groups and the

Properties

IUPAC Name

5-methyl-2-propan-2-yloxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-7(2)12-10-5-4-8(3)6-9(10)11;/h4-7H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIMQZDAERALDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.